

6-Thioxanthine chemical structure and properties

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Compound of Interest

Compound Name: 6-Thioxanthine

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6-Thioxanthine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

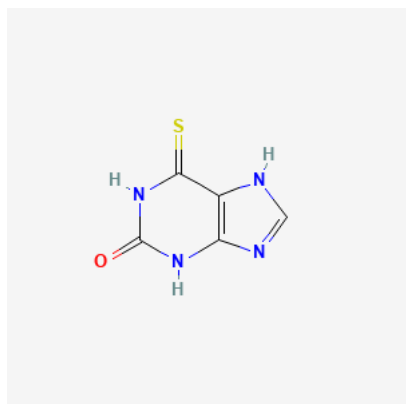
Abstract

6-Thioxanthine is a sulfur-containing purine analog and a key intermediate in the metabolism of the thiopurine drugs, including the widely used immunosuppressant and anticancer agent 6-mercaptopurine. This document provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of **6-thioxanthine**. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented, alongside a summary of its spectral characteristics. Particular emphasis is placed on its role within the metabolic pathway of 6-mercaptopurine, which is crucial for understanding the therapeutic efficacy and potential toxicity of this class of drugs.

Chemical Structure and Identification

6-Thioxanthine, with the IUPAC name 6-sulfanylidene-3,7-dihydropurin-2-one, is a heterocyclic compound.^[1] Its structure consists of a purine core, featuring a pyrimidine ring fused to an imidazole ring, with a thiol group at the C6 position and a carbonyl group at the C2 position.

Chemical Structure:

Table 1: Chemical Identifiers of **6-Thioxanthine**

Identifier	Value
IUPAC Name	6-sulfanylidene-3,7-dihydropurin-2-one[1]
CAS Number	2002-59-7
Molecular Formula	C5H4N4OS[2]
Molecular Weight	168.18 g/mol [2]
InChI	InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11)
InChIKey	RJOXFJDOUQJOMQ-UHFFFAOYSA-N
SMILES	C1=NC2=C(N1)C(=S)NC(=O)N2[1]
Synonyms	2-Hydroxy-6-mercaptopurine, 6-Mercaptioxanthine, NSC 12160[1]

Physicochemical Properties

6-Thioxanthine is a yellow crystalline powder.[3] It exhibits limited solubility in water and is soluble in dimethyl sulfoxide (DMSO).

Table 2: Physicochemical Properties of **6-Thioxanthine**

Property	Value	Source
Melting Point	>300 °C	MyBioSource
pKa (predicted)	5.49 ± 0.20	ChemicalBook
logP (calculated)	-1.137	Cheméo
Water Solubility (log10ws, calculated)	-0.97	Cheméo
Appearance	Yellow crystalline powder	PubChem
Solubility	Soluble in DMSO	MyBioSource

Biological and Pharmacological Properties

Role in Thiopurine Metabolism

6-Thioxanthine is a central intermediate in the catabolism of the thiopurine drug 6-mercaptopurine (6-MP).[4] 6-MP is a prodrug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. Its therapeutic activity relies on its conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). However, a significant portion of 6-MP is inactivated through a metabolic pathway where **6-thioxanthine** is a key product.

The initial step in this catabolic pathway is the oxidation of 6-MP to **6-thioxanthine**. This reaction is primarily catalyzed by the enzyme xanthine oxidase (XO), with contributions from aldehyde oxidase (AO).[4][5] Subsequently, **6-thioxanthine** is further oxidized to the inactive metabolite 6-thiouric acid, a reaction also catalyzed by xanthine oxidase.[3][4]

The activity of these enzymes, particularly xanthine oxidase, can significantly impact the bioavailability and efficacy of 6-mercaptopurine. Co-administration of xanthine oxidase inhibitors, such as allopurinol, can block this catabolic pathway, leading to increased levels of active 6-TGNs and potentially enhanced therapeutic effects, but also an increased risk of toxicity.[6]

Another key enzyme in thiopurine metabolism is thiopurine S-methyltransferase (TPMT), which methylates 6-MP to 6-methylmercaptopurine.[1] Genetic polymorphisms in TPMT can lead to

decreased enzyme activity, shunting more 6-MP towards the xanthine oxidase pathway and the formation of 6-TGNs, thereby increasing the risk of severe myelosuppression.

Figure 1: Metabolic pathways of 6-mercaptopurine.

Potential Anti-inflammatory and Anticancer Activities

While **6-thioxanthine** itself is primarily considered an inactive metabolite, the broader class of thioxanthines has been investigated for potential therapeutic properties. Studies have shown that some 2-thioxanthines can act as mechanism-based inactivators of myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation.^{[7][8]} By inhibiting MPO, these compounds could potentially exert anti-inflammatory effects.

The anticancer effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides into DNA and RNA, leading to cytotoxicity.^{[9][10][11]} The formation of **6-thioxanthine** represents a pathway that diverts 6-mercaptopurine away from this activation pathway.

Experimental Protocols

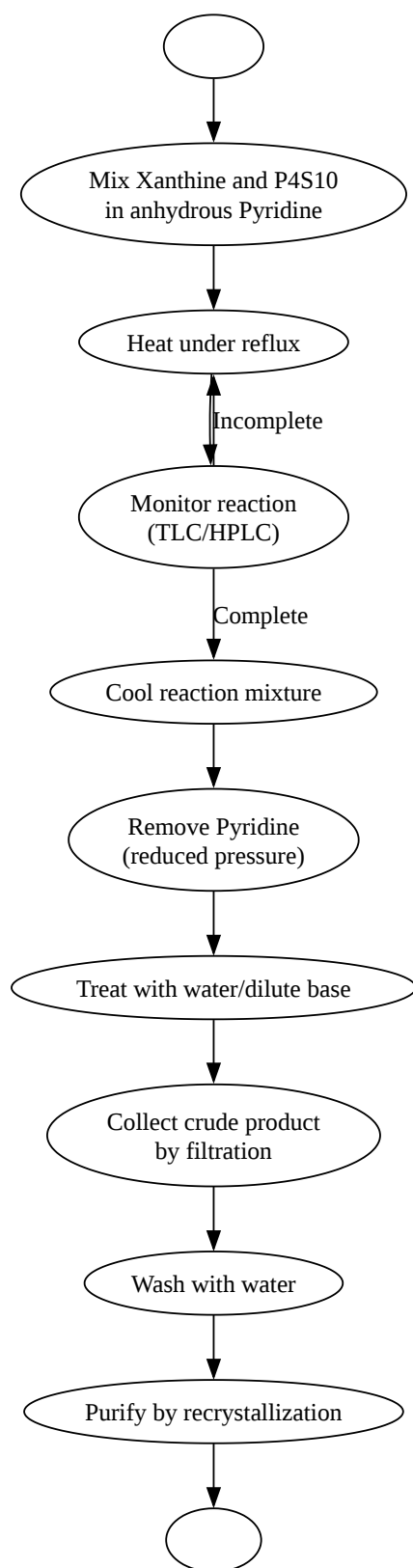
Synthesis of 6-Thioxanthine

A common method for the synthesis of **6-thioxanthine** involves the thionation of xanthine using phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine.

General Experimental Protocol for Thionation:

- Reactants: Xanthine, Phosphorus Pentasulfide (P₄S₁₀), Pyridine (anhydrous).
- Procedure:
 - A mixture of xanthine and phosphorus pentasulfide in anhydrous pyridine is heated under reflux. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.

- The residue is then treated with water or a dilute base to hydrolyze any remaining phosphorus reagents.
- The crude **6-thioxanthine** product is collected by filtration, washed with water, and then purified.
- Purification: Purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol or dimethylformamide (DMF).



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